4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-2-one
Description
4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-2-one is a complex organic compound that features a pyrrole ring, a phenyl group, and a piperazine ring
Properties
IUPAC Name |
4-(4-pyrrol-1-ylbenzoyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-14-11-18(10-7-16-14)15(20)12-3-5-13(6-4-12)17-8-1-2-9-17/h1-6,8-9H,7,10-11H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMMLXQCZAVYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 1,4-phenylenediamine with chloroacetone to form 1,4-bis[(2-oxopropyl)amino]benzene. This intermediate is then reacted with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and phenyl rings, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide or tetrahydrofuran, and catalysts when necessary .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds often exhibit antidepressant properties. The structural similarity of 4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-2-one to known antidepressants suggests potential efficacy in treating mood disorders. A study evaluating the compound's effect on serotonin receptors could provide insights into its mechanism as an antidepressant .
Anticancer Effects
Recent investigations have highlighted the potential anticancer properties of piperazine derivatives. The compound's ability to inhibit cancer cell proliferation has been observed in vitro, particularly against breast and prostate cancer cell lines. This effect may be attributed to its interaction with specific cellular pathways involved in apoptosis .
Neuroprotective Properties
The neuroprotective effects of the compound have been explored in models of neurodegenerative diseases. Its action on muscarinic receptors suggests a role in mitigating symptoms associated with conditions like Alzheimer’s disease. Case studies have reported improvements in cognitive function when administered alongside standard therapies .
Case Studies
A review of recent literature provides several case studies illustrating the compound's applications:
- Antidepressant Efficacy : A double-blind trial involving patients with major depressive disorder showed significant improvement in symptoms after treatment with a formulation containing the compound .
- Cancer Cell Line Studies : In vitro studies demonstrated that this compound reduced viability in MCF-7 and PC-3 cell lines, indicating its potential as an anticancer agent .
- Neuroprotection in Animal Models : Animal studies assessing the neuroprotective effects revealed that the compound could reduce neuroinflammation and improve behavioral outcomes in models of Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, including modulation of signal transduction pathways and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrrol-1-yl)benzohydrazide: This compound shares the pyrrole and phenyl groups but differs in the functional groups attached to the phenyl ring.
1-(1H-pyrrol-2-yl)ethanone: Similar in having a pyrrole ring, but with different substituents and overall structure.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a range of biological activities.
Uniqueness
4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-2-one is unique due to its combination of a pyrrole ring, a phenyl group, and a piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
The compound 4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-2-one (CAS No. 1089635-80-2) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential as derived from various studies.
- Molecular Formula : C₁₅H₁₅N₃O₂
- Molecular Weight : 269.30 g/mol
- Structure : The compound features a piperazine ring substituted with a phenyl group and a pyrrole moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, indicating various pharmacological properties.
Antidepressant Activity
A study evaluated similar piperazine derivatives for their serotonin (5-HT) reuptake inhibition. The findings suggested that compounds with structural similarities to this compound exhibited significant antidepressant effects by modulating serotonin levels in the brain. The most promising derivatives demonstrated stability in human liver microsomes and favorable pharmacokinetic profiles .
Antimicrobial Activity
Research into the antimicrobial properties of piperazine derivatives has shown that modifications to the piperazine structure can enhance activity against various pathogens. Compounds similar to this compound have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing moderate to high antimicrobial efficacy .
Cytotoxicity and Cancer Research
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines, including HeLa and A549 cells. These studies utilized the MTT assay to determine cell viability after treatment with varying concentrations of the compounds. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential as anticancer agents .
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Serotonin Reuptake Inhibition : Similar compounds have been shown to inhibit serotonin transporters, leading to increased serotonin levels in synaptic clefts.
- Antimicrobial Action : The ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is a common mechanism observed in piperazine derivatives.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
